[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
CAS No.:
Cat. No.: VC13427597
Molecular Formula: C5H10Cl2N2S
Molecular Weight: 201.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10Cl2N2S |
|---|---|
| Molecular Weight | 201.12 g/mol |
| IUPAC Name | (4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C5H8N2S.2ClH/c1-4-5(2-6)8-3-7-4;;/h3H,2,6H2,1H3;2*1H |
| Standard InChI Key | DTMLTMMWUJVINS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=N1)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The compound is characterized by a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—substituted with a methyl group at position 4 and an aminomethyl group at position 5, forming a dihydrochloride salt. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₁₀Cl₂N₂S | |
| Molecular weight | 201.12 g/mol | |
| CAS Number | 71064-30-7 | |
| IUPAC Name | (4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride |
The crystalline structure is stabilized by hydrogen bonding between the amine group and chloride ions . Spectral data (e.g., NMR, IR) confirm the presence of the thiazole ring and protonated amine .
Synthesis and Optimization
Synthetic routes typically involve:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or α-haloaldehydes under acidic conditions.
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Aminomethyl Functionalization: Introduction of the amine group via nucleophilic substitution or reductive amination.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .
A representative synthesis from VulcanChem involves reacting 4-methylthiazole-5-carbaldehyde with methylamine followed by HCl quench, achieving yields of 65–75%. Optimization strategies focus on reducing byproducts like N-oxide impurities through antioxidant additives (e.g., L-ascorbic acid) .
Biological Activities and Mechanisms
Thiazole derivatives exhibit broad bioactivity, and [(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is no exception:
Antimicrobial Properties
The compound inhibits bacterial growth by targeting enzymes involved in folate synthesis (e.g., dihydropteroate synthase) . In vitro studies show MIC values of 0.09 µg/mL against Mycobacterium tuberculosis .
Enzyme Modulation
The aminomethyl group chelates metal ions in enzyme active sites, inhibiting proteases and oxidoreductases . This mechanism is leveraged in drug design for neurodegenerative diseases .
Pharmaceutical and Industrial Applications
Drug Development
The compound serves as an intermediate in synthesizing protease inhibitors and kinase-targeted therapies . For example, it is used in solid dispersions with cellulose derivatives to enhance solubility .
Material Science
Its electronic properties make it suitable for organic semiconductors and sensors . The thiazole ring’s conjugation enables π-π stacking in conductive polymers .
Agricultural Chemistry
Derivatives act as eco-friendly pesticides by inhibiting chitin synthesis in insects .
Future Directions
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